molecular formula C10H12N4 B1599748 2-benzylpyrazole-3,4-diamine CAS No. 131311-66-5

2-benzylpyrazole-3,4-diamine

Katalognummer: B1599748
CAS-Nummer: 131311-66-5
Molekulargewicht: 188.23 g/mol
InChI-Schlüssel: URPJUMVYJFHGOR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-benzylpyrazole-3,4-diamine is a chemical compound with the molecular formula C11H13N3 It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzylpyrazole-3,4-diamine typically involves the reaction of 1H-pyrazole-4,5-diamine with benzyl chloride under basic conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product. The reaction can be represented as follows:

1H-Pyrazole-4,5-diamine+Benzyl chloride1H-Pyrazole-4,5-diamine, 1-(phenylmethyl)-\text{1H-Pyrazole-4,5-diamine} + \text{Benzyl chloride} \rightarrow \text{this compound} 1H-Pyrazole-4,5-diamine+Benzyl chloride→1H-Pyrazole-4,5-diamine, 1-(phenylmethyl)-

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-benzylpyrazole-3,4-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

2-benzylpyrazole-3,4-diamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 2-benzylpyrazole-3,4-diamine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1H-Pyrazole-4,5-diamine: The parent compound without the phenylmethyl group.

    1-Phenyl-1H-pyrazole: A similar compound with a phenyl group attached to the pyrazole ring.

    1-Benzyl-1H-pyrazole: Another derivative with a benzyl group attached to the pyrazole ring.

Uniqueness

2-benzylpyrazole-3,4-diamine is unique due to the presence of both the diamine and phenylmethyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Eigenschaften

CAS-Nummer

131311-66-5

Molekularformel

C10H12N4

Molekulargewicht

188.23 g/mol

IUPAC-Name

2-benzylpyrazole-3,4-diamine

InChI

InChI=1S/C10H12N4/c11-9-6-13-14(10(9)12)7-8-4-2-1-3-5-8/h1-6H,7,11-12H2

InChI-Schlüssel

URPJUMVYJFHGOR-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CN2C(=C(C=N2)N)N

Kanonische SMILES

C1=CC=C(C=C1)CN2C(=C(C=N2)N)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.